Butanamide, N-(1-methylpropyl)-

Description

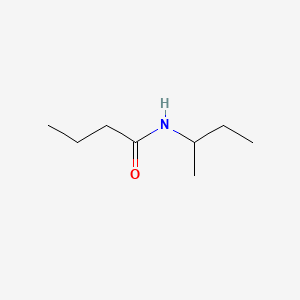

Butanamide, N-(1-methylpropyl)- (CAS 62124-64-5) is a branched aliphatic amide with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure features a butanamide backbone substituted with a 1-methylpropyl group (sec-butyl) on the nitrogen atom.

Properties

CAS No. |

62124-64-5 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-butan-2-ylbutanamide |

InChI |

InChI=1S/C8H17NO/c1-4-6-8(10)9-7(3)5-2/h7H,4-6H2,1-3H3,(H,9,10) |

InChI Key |

ZAEOVFHUCSMHKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Isopropylbutanamide (Butanamide, N-(1-methylethyl)-)

- CAS No.: 122348-67-8

- Molecular Formula: C₇H₁₅NO

- Molecular Weight : 129.20 g/mol

- Structural Difference : The substituent is an isopropyl group (1-methylethyl) instead of 1-methylpropyl.

- For example, N,O-bidentate directing groups in similar compounds (e.g., ) show that substituent size affects coordination efficiency . Lower molecular weight may result in higher volatility compared to the 1-methylpropyl analog.

6-Methyl-2-Piperidinone

- CAS No.: 4775-98-8

- Molecular Formula: C₆H₁₁NO

- Molecular Weight : 113.16 g/mol

- Structural Difference : A cyclic amide (lactam) with a methyl group at the 6-position.

- Key Comparison: Cyclic structure enhances rigidity, affecting solubility and thermal stability. Lactams like 6-methyl-2-piperidinone are often used as intermediates in pharmaceutical synthesis, whereas acyclic amides like Butanamide, N-(1-methylpropyl)- may serve as flexible building blocks .

Butanamide, 2-amino-3-methyl-N-(1-methylpropyl)-, hydrochloride (1:1)

- CAS No.: 1236272-31-3

- Molecular Formula : C₉H₂₀ClN₂O

- Molecular Weight : 204.72 g/mol

- Structural Difference: Introduction of an amino group at the 2-position and a methyl group at the 3-position.

- Key Comparison: The amino group increases polarity, enhancing water solubility. This modification is common in bioactive compounds, such as cardiovascular agents like Acebutolol () . The hydrochloride salt form improves stability for pharmaceutical applications.

2-Butanamine, N-(1-methylpropyl)-

- CAS No.: 626-23-3

- Molecular Formula : C₈H₁₉N

- Molecular Weight : 129.24 g/mol

- Structural Difference : An amine (NH) instead of an amide (CONH).

- Key Comparison :

Physicochemical and Functional Comparisons

Table 1: Key Properties of Butanamide, N-(1-methylpropyl)- and Analogs

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| Butanamide, N-(1-methylpropyl)- | 62124-64-5 | C₈H₁₇NO | 143.23 | Aliphatic amide | Polymer additives, bio-oils |

| N-Isopropylbutanamide | 122348-67-8 | C₇H₁₅NO | 129.20 | Branched amide | Catalysis, agrochemicals |

| 6-Methyl-2-piperidinone | 4775-98-8 | C₆H₁₁NO | 113.16 | Cyclic amide (lactam) | Pharmaceutical intermediates |

| 2-Butanamine, N-(1-methylpropyl)- | 626-23-3 | C₈H₁₉N | 129.24 | Secondary amine | Surfactants, corrosion inhibitors |

Reactivity and Stability

- Butanamide, N-(1-methylpropyl)- : The sec-butyl group provides moderate steric hindrance, balancing reactivity in substitution reactions. Its acyclic structure allows conformational flexibility, which is advantageous in polymer applications () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.